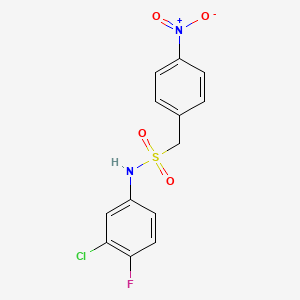

N-(3-chloro-4-fluorophenyl)-1-(4-nitrophenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

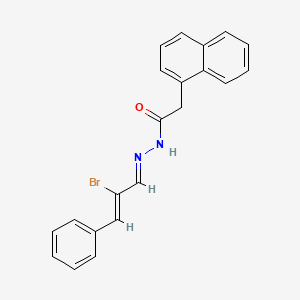

"N-(3-chloro-4-fluorophenyl)-1-(4-nitrophenyl)methanesulfonamide" is a chemical compound of interest in various scientific fields. Its structural complexity and unique substituents, like chloro, fluoro, and nitro groups, contribute to its intriguing chemical and physical properties.

Synthesis Analysis

The synthesis of similar sulfonyl-containing compounds often involves specific reactions that introduce functional groups like fluoro, chloro, and nitro into the molecule. For instance, the enantioselective addition of fluoro-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes is catalyzed by secondary amines, yielding fluorinated derivatives (Kamlar et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds closely related to "this compound" shows specific spatial arrangements. For example, the structure of N-(4-fluorophenyl)methanesulfonamide demonstrates that the amide hydrogen is positioned to interact with biological receptors, suggesting potential biological activity (Gowda et al., 2007).

Chemical Reactions and Properties

Compounds with similar structural features often participate in reactions such as nucleophilic substitutions. For instance, 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide undergoes vicarious nucleophilic substitution with moderate yields, highlighting the reactivity of similar sulfonyl-containing compounds (Lemek et al., 2008).

Physical Properties Analysis

The physical properties of such compounds are largely influenced by their molecular structure. For example, the crystal structure of N-(4-fluorophenyl)methanesulfonamide, a compound with similar characteristics, reveals how intermolecular hydrogen bonding contributes to its solid-state organization (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, like reactivity and stability, are often dictated by the presence of functional groups. The study of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, a compound with a similar sulfonyl structure, sheds light on the reactivity and potential chemical applications of such molecules (Durgadas et al., 2012).

Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Studies

Spectroscopic Analysis : Research on related compounds, such as 4-nitrophenyl[bis(ethylsulfonyl)]methane, has provided insights into their structural and spectroscopic characteristics. These studies, utilizing FT-IR and NMR spectroscopy, offer detailed information on the molecular interactions and hydrogen bonding within complexes, crucial for understanding their chemical behavior and reactivity (Binkowska et al., 2001).

Crystallography and Molecular Structure : X-ray crystallography has been employed to elucidate the molecular structure of related sulfonamide compounds, revealing their solid-state conformations and intermolecular interactions. This information is vital for the design of new molecules with desired physical and chemical properties (Gowda, Foro, & Fuess, 2007).

Synthetic Applications

Enantioselective Synthesis : The related compound 1-fluoro-1-nitro(phenylsulfonyl)methane has been used in organocatalytic, highly enantioselective addition reactions. Such reactions are fundamental in creating compounds with specific chiral configurations, which is crucial in the development of pharmaceutical agents (Kamlar et al., 2010).

Chemoselective Reactions : Studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, compounds related to N-(3-chloro-4-fluorophenyl)-1-(4-nitrophenyl)methanesulfonamide, have demonstrated their utility as chemoselective N-acylation reagents. This research is pivotal for the development of synthetic methodologies that require high precision in functional group transformations (Kondo et al., 2000).

Molecular Electronics and Material Science : The synthesis and structural study of this compound and its derivatives have implications in the development of molecular electronics and materials science. By understanding the molecular structure and reactivity of these compounds, researchers can design new materials with tailored electrical, optical, or mechanical properties.

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-(4-nitrophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O4S/c14-12-7-10(3-6-13(12)15)16-22(20,21)8-9-1-4-11(5-2-9)17(18)19/h1-7,16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDOSCQDYLBMHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine](/img/structure/B5514011.png)

![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)

![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide](/img/structure/B5514024.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5514025.png)

![3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5514038.png)

![1-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5514051.png)

![(1R*,3S*)-7-[4-(2-thienyl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5514062.png)

![[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514090.png)

![4-benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5514102.png)